4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide
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Description
“4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide” is a chemical compound with the CAS Number: 109097-77-0 . It has a molecular weight of 267.35 . The compound is in powder form and has a melting point of 115-116 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related study describes the synthesis of new aryl thiazolone–benzenesulfonamides . These compounds were evaluated for their anti-proliferative activity against various cancer cell lines .Molecular Structure Analysis
The InChI code for this compound is1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h4-8,14-15H,1-3,9,13H2
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
The compound is a powder with a melting point of 115-116 . It has a molecular weight of 267.35 .Mechanism of Action
While the specific mechanism of action for “4-amino-N-[(2E)-azepan-2-ylidene]benzenesulfonamide” is not available, related benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-amino-N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c13-10-5-7-11(8-6-10)18(16,17)15-12-4-2-1-3-9-14-12/h5-8H,1-4,9,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZMDIDJVPWRSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NCC1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24833682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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